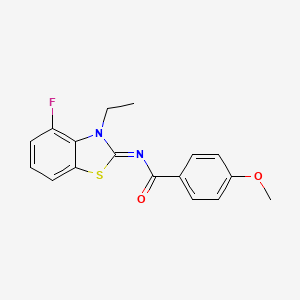

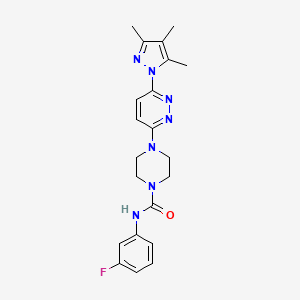

![molecular formula C21H19ClN2O6S B2689867 N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide CAS No. 1251648-22-2](/img/structure/B2689867.png)

N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in B-cell receptor signaling and is a target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Anticancer and Antiangiogenic Activity of Benzofuran Derivatives

A study by Romagnoli et al. (2015) explored the design, synthesis, in vitro, and in vivo anticancer and antiangiogenic activity of novel 3-arylaminobenzofuran derivatives. These compounds were evaluated for their ability to inhibit cancer cell growth, bind to the colchicine site of tubulin, induce apoptosis, and display potent vascular disrupting properties in vitro and in vivo. The most promising compound exhibited antitumor activity in murine models, highlighting the therapeutic potential of benzofuran derivatives in cancer treatment (Romagnoli et al., 2015).

Neuroleptic Activity of Benzamides

Research conducted in 1981 by Iwanami et al. investigated the synthesis and neuroleptic activity of benzamides, including the development of potent drugs with fewer side effects for the treatment of psychosis. This study demonstrated the structure-activity relationship within benzamide derivatives, providing insights into the development of new neuroleptic agents (Iwanami et al., 1981).

Synthesis Techniques and Applications

The Weinreb amide, a significant N-methoxy-N-methylamide, has been highlighted for its utility in synthetic organic chemistry. Balasubramaniam and Aidhen (2008) reviewed its application in heterocyclic chemistry, total synthesis, and industrial-scale production, emphasizing its role as a versatile building block and synthetic equivalent for aldehyde groups (Balasubramaniam & Aidhen, 2008).

Lee and Park (2002) developed an efficient method for synthesizing N-Methoxy-N-methylamides from carboxylic acids, utilizing N-Methoxy-N-methylcarbamoyl chloride. This technique contributes to the versatility of carbonyl equivalents in organic synthesis, allowing for the creation of various carbonyl functional groups (Lee & Park, 2002).

properties

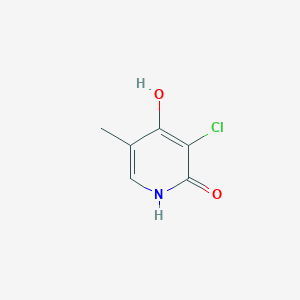

IUPAC Name |

methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O6S/c1-29-21(26)14-2-5-16(6-3-14)24-13-19(20(25)23-8-10-30-11-9-23)31(27,28)18-7-4-15(22)12-17(18)24/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXCCBADNULLHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

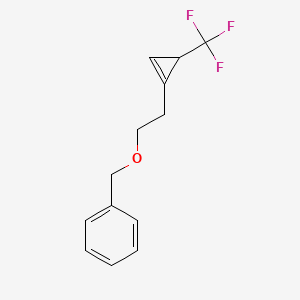

![N-(3-cyclopropyl-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689788.png)

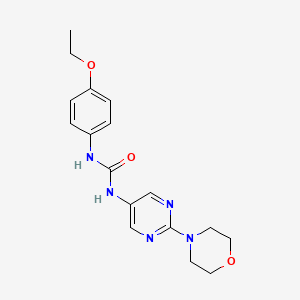

![2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}pyridine-3-carboxylic acid](/img/structure/B2689792.png)

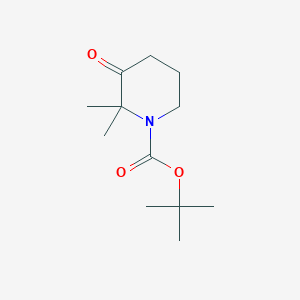

![[4-(But-3-en-1-yl)oxan-4-yl]methanamine](/img/structure/B2689793.png)

![[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2689799.png)

![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)